

# Discontinuation of PD-0299685 Development: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PD-0299685 |           |
| Cat. No.:            | B12728537  | Get Quote |

The development of **PD-0299685**, a novel calcium channel  $\alpha 2\delta$  subunit ligand investigated for the treatment of interstitial cystitis/bladder pain syndrome (IC/BPS), was discontinued following a Phase 2 clinical trial that, while demonstrating a statistically significant reduction in pain, failed to show broader efficacy across other key symptoms of the condition. This in-depth guide provides a comprehensive overview of the available data and the likely reasons for the cessation of its development pipeline.

## **Core Issue: Lack of Broad Efficacy**

The primary driver behind the discontinuation of **PD-0299685** appears to be its inability to achieve a comprehensive therapeutic effect in patients with interstitial cystitis/bladder pain syndrome. A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study (NCT00739739) was designed to evaluate the efficacy and safety of the compound.[1] While the trial did show a positive outcome in one key area, it fell short in others.

A review of clinical trials in IC/BPS revealed that a daily dose of 60 mg of **PD-0299685** resulted in a significant reduction in pain severity when compared to a placebo over a 12-week period. [2] However, the study did not demonstrate improvements in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI), a primary endpoint for the trial, nor did it show significant changes in urinary symptoms.[1][2] This suggests a targeted analgesic effect without addressing the broader symptom complex of IC/BPS, which includes urinary frequency, urgency, and nocturia. For a condition as multifaceted as IC/BPS, a narrow therapeutic window



focused solely on pain may not have been deemed sufficient for continued development, especially in a competitive pharmaceutical landscape.

While an official statement from the sponsor, Pfizer, regarding the discontinuation is not readily available in the public domain, the lack of follow-up studies and its disappearance from the company's development pipeline after the completion of the Phase 2 trial strongly indicate its termination.

## **Quantitative Data Summary**

The following table summarizes the key efficacy endpoints from the Phase 2 clinical trial (NCT00739739) of **PD-0299685**.

| Primary Outcome Measure                                                                   | Result                     | Time Frame |
|-------------------------------------------------------------------------------------------|----------------------------|------------|
| Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score | No significant improvement | 12 Weeks   |

| Secondary Outcome<br>Measures                                                                | Result                                 | Time Frame |
|----------------------------------------------------------------------------------------------|----------------------------------------|------------|
| Change from baseline in worst daily pain severity score (11-point NRS)                       | Significant reduction in pain severity | 12 Weeks   |
| Micturition Diary Variables (frequency, urgency, nocturnal frequency, incontinence episodes) | No significant improvement             | 12 Weeks   |
| Average and worst daily pain score at other time points                                      | Data not publicly available            | 12 Weeks   |
| Sleep disturbance and sexual activity pain                                                   | Data not publicly available            | 12 Weeks   |



# Experimental Protocol: Phase 2 Clinical Trial (NCT00739739)

Study Design: A Phase 2, 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.[1]

Objective: To determine the efficacy, safety, and tolerability of **PD-0299685** in treating symptoms associated with interstitial cystitis/painful bladder syndrome.[1]

#### Inclusion Criteria:

- Men and women over 18 years of age.
- Diagnosis of moderate to severe interstitial cystitis, defined by a pain score.
- For women, not pregnant or lactating, and either post-menopausal, surgically sterilized, or using an appropriate method of contraception.[1]

### **Exclusion Criteria:**

- History of interstitial cystitis for less than 6 months.
- Current or recurrent urinary tract infections, or genitourinary cancer.
- Previous urinary diversion procedures with or without bladder removal, or bladder augmentation.
- Use of certain intravesical drugs up to 1 month prior to study entry.[1]

### Intervention:

- Experimental Arm: PD-0299685 (60 mg daily)
- Control Arm: Placebo

### **Primary Outcome Measure:**



• Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score at 12 weeks.[1]

### Secondary Outcome Measures:

- Change from baseline in worst daily pain severity score as measured by an 11-point Numerical Rating Scale (NRS).[1]
- Changes in micturition diary variables (frequency, urgency, nocturnal frequency, incontinence episodes).[1]
- Average and worst daily pain scores at other time points.[1]
- Assessment of sleep disturbance and pain during sexual activity.[1]

## Visualizations Signaling Pathway of PD-0299685 (Hypothesized)

**PD-0299685** is a calcium channel  $\alpha 2\delta$  subunit ligand. This class of drugs is known to modulate neuronal excitability. The following diagram illustrates the hypothesized mechanism of action in the context of pain signaling.





Click to download full resolution via product page

Caption: Hypothesized mechanism of action for PD-0299685.

## **Experimental Workflow of the Phase 2 Clinical Trial**

The following diagram outlines the workflow of the NCT00739739 clinical trial.





Click to download full resolution via product page

Caption: Workflow of the PD-0299685 Phase 2 clinical trial.

## **Logical Relationship for Discontinuation**

This diagram illustrates the logical flow leading to the likely discontinuation of **PD-0299685**'s development.





Click to download full resolution via product page

Caption: Logical flow for the discontinuation of **PD-0299685**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Broaden Horizons: The Advancement of Interstitial Cystitis/Bladder Pain Syndrome PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Discontinuation of PD-0299685 Development: A Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12728537#discontinued-development-of-pd-0299685-reasons]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com